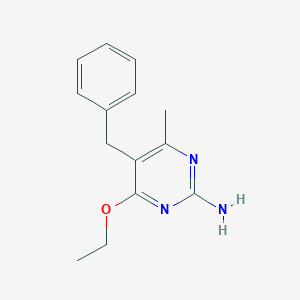
5-Benzyl-4-ethoxy-6-methylpyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Benzyl-4-ethoxy-6-methylpyrimidin-2-amine is a heterocyclic compound belonging to the pyrimidine family. Pyrimidines are diazine compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3. This specific compound features a benzyl group at position 5, an ethoxy group at position 4, and a methyl group at position 6, with an amine group at position 2. Pyrimidines are significant in various biological processes and are found in DNA, RNA, and numerous natural products such as antibiotics and vitamins .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyl-4-ethoxy-6-methylpyrimidin-2-amine typically involves the condensation of β-dicarbonyl compounds with amines. One common method includes the reaction of benzylidene acetones with ammonium thiocyanates, followed by ring closure, aromatization, and subsequent functional group modifications . Microwave irradiation can also be employed to enhance reaction rates and yields .
Industrial Production Methods
Industrial production of pyrimidine derivatives often involves large-scale condensation reactions under controlled conditions. The use of catalysts such as ZnCl₂ or NH₄I can facilitate the formation of pyrimidine rings from ketones and amines . These methods are scalable and can be optimized for higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
5-Benzyl-4-ethoxy-6-methylpyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at various positions on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Halogenated compounds and strong bases like sodium hydride (NaH) are often employed.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amines, and various substituted pyrimidines, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
5-Benzyl-4-ethoxy-6-methylpyrimidin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Industry: The compound is used in the development of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 5-Benzyl-4-ethoxy-6-methylpyrimidin-2-amine involves its interaction with specific molecular targets and pathways. Pyrimidine derivatives often act by inhibiting enzymes or interfering with nucleic acid synthesis. The compound may bind to active sites of enzymes, blocking their activity and leading to the disruption of essential biological processes .
Comparación Con Compuestos Similares
Similar Compounds
2-Aminopyrimidine: A simpler pyrimidine derivative with similar biological activities.
4-Chloro-6-methylpyrimidin-2-ylamine: Another pyrimidine compound with comparable chemical properties.
N-(4-(1H-1,2,3-Triazol-1-yl)benzyl)-2-(2-isopropylphenyl)-5-methylpyrimidin-4-amine: A more complex pyrimidine derivative used as a selective inhibitor in biochemical studies.
Uniqueness
5-Benzyl-4-ethoxy-6-methylpyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyl, ethoxy, and methyl groups enhances its reactivity and potential for diverse applications in research and industry.
Propiedades
Fórmula molecular |
C14H17N3O |
|---|---|
Peso molecular |
243.30 g/mol |
Nombre IUPAC |
5-benzyl-4-ethoxy-6-methylpyrimidin-2-amine |
InChI |
InChI=1S/C14H17N3O/c1-3-18-13-12(10(2)16-14(15)17-13)9-11-7-5-4-6-8-11/h4-8H,3,9H2,1-2H3,(H2,15,16,17) |
Clave InChI |
QHMMBQLFKZPXAQ-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=NC(=NC(=C1CC2=CC=CC=C2)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



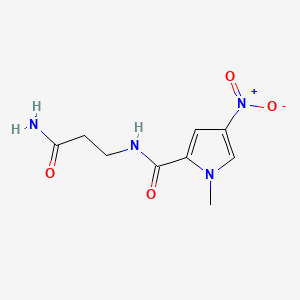
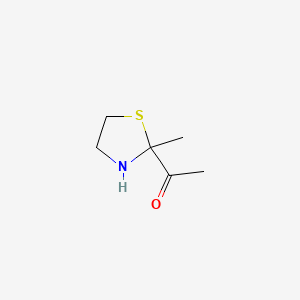

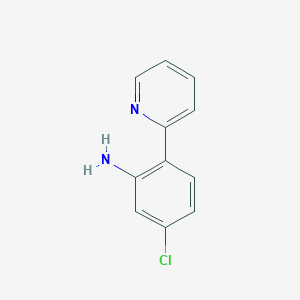



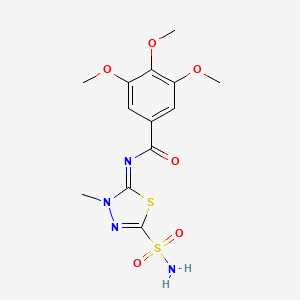

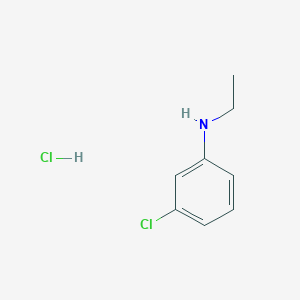

![N-(1-ethylpyrazol-4-yl)-2-[4-(7-methoxy-6-methoxycarbonylquinolin-4-yloxy)phenyl]acetamide](/img/structure/B13938609.png)

